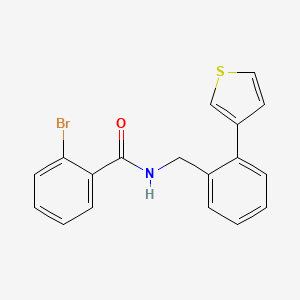

2-bromo-N-(2-(thiophen-3-yl)benzyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-bromo-N-(2-(thiophen-3-yl)benzyl)benzamide” is a complex organic compound. It contains a benzamide group, which is an amide derived from benzoic acid, and a thiophene group, which is a heterocyclic compound with a sulfur atom .

Synthesis Analysis

The synthesis of such compounds often involves reactions at the benzylic position . A common method could be the Suzuki-Miyaura reaction, which is a type of cross-coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would likely involve a benzamide group attached to a thiophene group via a benzylic linkage .Chemical Reactions Analysis

The chemical reactions of this compound could involve reactions at the benzylic position, which are often resonance-stabilized .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups.Scientific Research Applications

Synthesis and Chemical Structure

- The synthesis of benzamide derivatives, including those with bromo and thiophenyl substituents, often involves multi-step reactions that yield compounds with potential as plant growth regulators or for other applications. For instance, a study describes the synthesis of 2-(5-phenylthiazol-4-yl)benzoic acids through a four-step process starting from commercially available precursors (Teitei, 1980).

- Another study focused on the copper-catalyzed intramolecular cyclization of 1-acyl-3-(2-bromophenyl)thioureas, leading to the synthesis of N-benzothiazol-2-yl-amides under mild conditions, showcasing the versatility of bromophenyl compounds in facilitating complex reactions (Wang et al., 2008).

Structural Analysis and Properties

- In-depth structural analysis through X-ray diffraction, Hirshfeld surface analysis, and DFT calculations of antipyrine-like derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, reveals insights into intermolecular interactions, hydrogen bonding, and the stabilizing effects of π-interactions within crystalline structures (Saeed et al., 2020).

Potential Pharmacological Applications

- Research on benzothiophene carboxamide derivatives highlights their potential as inhibitors of Plasmodium falciparum enoyl-ACP reductase, suggesting that bromo-benzothiophene carboxamide derivatives could serve as potent antimalarials. The study identifies specific compounds with significant inhibition constants, opening avenues for the development of new antimalarial drugs (Banerjee et al., 2011).

Mechanism of Action

Mode of action

The bromine atom in the compound could potentially undergo nucleophilic substitution reactions .

Biochemical pathways

Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities .

Safety and Hazards

Properties

IUPAC Name |

2-bromo-N-[(2-thiophen-3-ylphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNOS/c19-17-8-4-3-7-16(17)18(21)20-11-13-5-1-2-6-15(13)14-9-10-22-12-14/h1-10,12H,11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPQRWJJFNLTLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CC=CC=C2Br)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2563667.png)

![2-chloro-N-{1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B2563668.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2563673.png)

![3-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B2563678.png)

![N-(cyanomethyl)-N-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide](/img/structure/B2563679.png)

![(5E)-5-[(2-fluorophenyl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2563680.png)

![4-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2563684.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(4-fluorophenyl)butanamide](/img/structure/B2563686.png)